molecular formula C20H22BrNO4S B12131675 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B12131675
M. Wt: 452.4 g/mol
InChI Key: VAXRNNXWNGRXFI-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromobenzyl group, a dioxidotetrahydrothiophenyl group, and a methylphenoxy group. These structural features suggest that the compound may have interesting chemical and biological properties, making it a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route may involve the following steps:

    Preparation of 3-bromobenzylamine: This can be achieved by bromination of benzylamine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of 1,1-dioxidotetrahydrothiophene: This intermediate can be prepared by the oxidation of tetrahydrothiophene using hydrogen peroxide or a similar oxidizing agent.

    Formation of 2-(2-methylphenoxy)acetic acid: This can be synthesized by the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves the coupling of the above intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Azido, thiocyanato derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromobenzyl and dioxidotetrahydrothiophenyl groups suggests potential interactions with hydrophobic pockets or active sites in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide
  • N-(3-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide
  • N-(3-iodobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

The uniqueness of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide lies in the specific combination of its functional groups, which may confer distinct chemical and biological properties. The bromine atom in the bromobenzyl group can participate in unique halogen bonding interactions, while the dioxidotetrahydrothiophenyl group can enhance the compound’s stability and reactivity.

Properties

Molecular Formula

C20H22BrNO4S

Molecular Weight

452.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C20H22BrNO4S/c1-15-5-2-3-8-19(15)26-13-20(23)22(18-9-10-27(24,25)14-18)12-16-6-4-7-17(21)11-16/h2-8,11,18H,9-10,12-14H2,1H3

InChI Key

VAXRNNXWNGRXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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